Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-
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Overview
Description
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] is an organic compound that belongs to the class of phenols It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two chlorinated phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] typically involves the following steps:
Formation of Trifluoromethylphenyl Intermediate: The initial step involves the formation of a trifluoromethylphenyl intermediate. This can be achieved through the reaction of chlorosilane and bromotrifluoromethane at low temperatures to form trifluoromethylsilane.
Coupling with Chlorinated Phenol: The trifluoromethylphenyl intermediate is then coupled with chlorinated phenol under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and monomers.
Biology: Studied for its potential cytotoxic effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:
Binding to Enzymes: The compound may bind to enzymes and inhibit their activity, leading to various biological effects.
Generation of Reactive Oxygen Species (ROS): The compound can induce the generation of ROS, leading to oxidative stress and cytotoxicity.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methylene bridge and chlorinated phenol groups.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the phenol groups.
2-(Trifluoromethyl)phenol: Similar in structure but with the trifluoromethyl group in a different position.
These comparisons highlight the unique structural features and chemical properties of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-], making it distinct from other related compounds.
Properties
CAS No. |
646504-77-0 |
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Molecular Formula |
C20H13Cl2F3O2 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-chloro-4-[(3-chloro-4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C20H13Cl2F3O2/c21-15-9-12(3-7-17(15)26)19(13-4-8-18(27)16(22)10-13)11-1-5-14(6-2-11)20(23,24)25/h1-10,19,26-27H |
InChI Key |
XSQULHNPGBOLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)O)Cl)C3=CC(=C(C=C3)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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